molecular formula C4H5FO2S B2809251 Cyclopropylidenemethanesulfonyl fluoride CAS No. 1909317-04-9

Cyclopropylidenemethanesulfonyl fluoride

Cat. No. B2809251
CAS RN: 1909317-04-9
M. Wt: 136.14
InChI Key: HQDPHLCMMAHZOK-UHFFFAOYSA-N
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Description

Cyclopropylidenemethanesulfonyl fluoride is a chemical compound with the CAS Number: 1909317-04-9 . It has a molecular weight of 136.15 and its IUPAC name is cyclopropylidenemethanesulfonyl fluoride .


Molecular Structure Analysis

The Inchi Code for Cyclopropylidenemethanesulfonyl fluoride is 1S/C4H5FO2S/c5-8(6,7)3-4-1-2-4/h3H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Phase Transfer Catalysis and Benzylic Fluorination

One application involves the use of cyclopropenium ion as a phase transfer catalyst for benzylic fluorination, leading to high yields. The mechanism involves in situ derived cyclopropenium fluoride complexes, with their existence supported by spectroscopic evidence and density functional theory calculations (Dempsey et al., 2018).

Electrochemical Oxidative Coupling for Sulfonyl Fluoride Synthesis

Another study highlights a novel, environmentally benign electrochemical approach to prepare sulfonyl fluorides from thiols or disulfides and potassium fluoride. This method displays a broad substrate scope and eliminates the need for additional oxidants or catalysts (Laudadio et al., 2019).

Development of Anhydrous Tetraalkylammonium Fluoride Salts

Research has also focused on the in situ generation of anhydrous fluoride salts for nucleophilic aromatic substitution (SNAr) reactions. Various combinations of nucleophiles and fluorine-containing electrophiles have been shown to be effective for this transformation (Cismesia et al., 2017).

Visible-Light-Mediated Synthesis of Aliphatic Sulfonyl Fluorides

A study presents a visible-light-mediated decarboxylative fluorosulfonylethylation method for synthesizing aliphatic sulfonyl fluorides from carboxylic acids. This metal-free approach allows for rapid, diverse modifications of amino acids, peptides, and drugs, expanding the toolkit for sulfonyl fluoride compound libraries (Xu et al., 2019).

Nucleophilic Fluorination with Aqueous Bifluoride

Furthermore, the nucleophilic fluorination of sulfonyl chlorides, acyl chlorides, and alkyl sulfonates with potassium bifluoride has been explored, showcasing a high selectivity and efficiency under specific catalytic conditions (Talko & Barbasiewicz, 2018).

Radical Approaches to Fluorosulfonylation

Radical fluorosulfonylation methods have been developed for creating alkenylsulfonyl fluorides from alkenes and alkynes, highlighting a new avenue for synthesizing compounds with potential applications in drug discovery and chemical biology (Nie et al., 2021).

Future Directions

Relevant Papers

Relevant papers related to Cyclopropylidenemethanesulfonyl fluoride can be found at Sigma-Aldrich . These papers could provide more detailed information about the compound.

properties

IUPAC Name

cyclopropylidenemethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2S/c5-8(6,7)3-4-1-2-4/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDPHLCMMAHZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylidenemethanesulfonyl fluoride

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